N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling with Benzyl Group: The brominated pyrazole is coupled with a benzyl halide in the presence of a base such as potassium carbonate.
Formation of the Pyridine Ring: This involves cyclization reactions using appropriate precursors and catalysts.
Final Coupling and Carboxamide Formation: The final step involves coupling the pyrazole and pyridine rings and introducing the carboxamide group using reagents like carbonyldiimidazole (CDI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can be used to modify the bromobenzyl group.
Substitution: The bromine atom in the benzyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~4~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The presence of the bromobenzyl group in N4-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for halogen bonding. This can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C22H21BrN6O |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
N-[1-[(4-bromophenyl)methyl]pyrazol-3-yl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H21BrN6O/c1-13-20-17(11-18(15-5-6-15)24-21(20)28(2)26-13)22(30)25-19-9-10-29(27-19)12-14-3-7-16(23)8-4-14/h3-4,7-11,15H,5-6,12H2,1-2H3,(H,25,27,30) |
InChI Key |
UVQZGOOLHTXKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=C4)CC5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
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